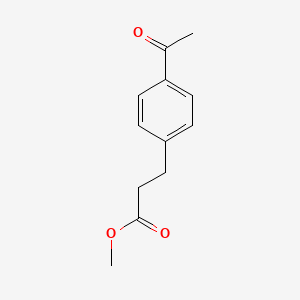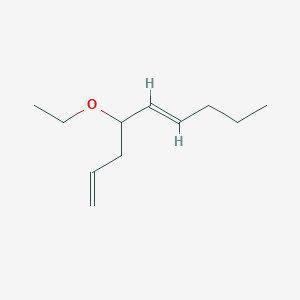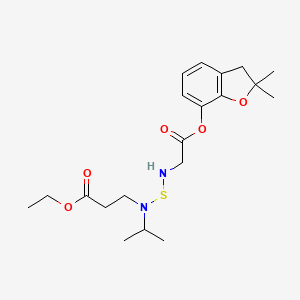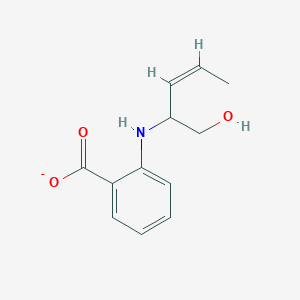
Formycin monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-beta-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine monohydrate, also known as Formycin A, is a nucleoside analog with a molecular formula of C10H13N5O4 and a molecular weight of 267.24 g/mol. It is a derivative of 1H-pyrazolo[4,3-d]pyrimidine with a beta-D-ribofuranosyl group attached to the 3-position and an amino group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from ribose and pyrazolo[4,3-d]pyrimidine derivatives
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-beta-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents at specific positions on the molecule.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, it is used to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.
Medicine: In medicine, Formycin A has been investigated for its potential antiviral and anticancer properties. It has shown activity against certain viruses and cancer cell lines in laboratory studies.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as a reference compound for the synthesis of nucleoside analogs.
Mechanism of Action
The mechanism by which 7-Amino-3-beta-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine monohydrate exerts its effects involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The molecular targets and pathways involved include enzymes involved in nucleotide metabolism and DNA replication.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different functional groups.
Cytosine arabinoside: Another nucleoside analog used in medical applications.
Guanosine: A nucleoside with a guanine base instead of adenine.
Uniqueness: 7-Amino-3-beta-D-ribofuranosyl-1H-pyrazolo[4,3-d]pyrimidine monohydrate is unique due to its specific structural features, including the presence of the pyrazolo[4,3-d]pyrimidine ring and the beta-D-ribofuranosyl group. These features contribute to its distinct biological and chemical properties compared to other nucleosides.
Properties
Molecular Formula |
C10H15N5O5 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9;/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13);1H2/t3-,7-,8-,9+;/m1./s1 |
InChI Key |
HRSWLJQWHOLLDT-GGXDJUOCSA-N |
Isomeric SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)





![Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate](/img/structure/B15348773.png)

![4-[4-[2-(4-Ethoxycarbonyl-4-phenylpiperidin-1-yl)ethyl]anilino]-4-oxobutanoic acid](/img/structure/B15348780.png)

![Octanoic acid,2-[(phenylmethoxy)imino]-](/img/structure/B15348787.png)

